molecular formula C18H14BrNO2 B8746966 METHYL 3-(BROMOMETHYL)-2-PHENYLQUINOLINE-4-CARBOXYLATE CAS No. 272104-64-0

METHYL 3-(BROMOMETHYL)-2-PHENYLQUINOLINE-4-CARBOXYLATE

Cat. No.: B8746966
CAS No.: 272104-64-0
M. Wt: 356.2 g/mol
InChI Key: BSAAEEAUGZMUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3-(BROMOMETHYL)-2-PHENYLQUINOLINE-4-CARBOXYLATE is a complex organic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(BROMOMETHYL)-2-PHENYLQUINOLINE-4-CARBOXYLATE typically involves the bromination of a quinoline derivative followed by esterification. One common method involves the reaction of 4-quinolinecarboxylic acid with bromomethyl phenyl ketone under acidic conditions to introduce the bromomethyl group. This is followed by esterification with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(BROMOMETHYL)-2-PHENYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinolinecarboxylic acid derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Quinolinecarboxylic acids.

    Reduction: Quinolinecarbinols.

Scientific Research Applications

METHYL 3-(BROMOMETHYL)-2-PHENYLQUINOLINE-4-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 3-(BROMOMETHYL)-2-PHENYLQUINOLINE-4-CARBOXYLATE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Quinolinecarboxylic acid, 2-phenyl-, methyl ester
  • 4-Quinolinecarboxylic acid, 3-(chloromethyl)-2-phenyl-, methyl ester
  • 4-Quinolinecarboxylic acid, 3-(hydroxymethyl)-2-phenyl-, methyl ester

Uniqueness

METHYL 3-(BROMOMETHYL)-2-PHENYLQUINOLINE-4-CARBOXYLATE is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

CAS No.

272104-64-0

Molecular Formula

C18H14BrNO2

Molecular Weight

356.2 g/mol

IUPAC Name

methyl 3-(bromomethyl)-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C18H14BrNO2/c1-22-18(21)16-13-9-5-6-10-15(13)20-17(14(16)11-19)12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

BSAAEEAUGZMUNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10 g (36 mmol) of 3-methyl-2-phenyl-quinoline-4-carboxylic acid methyl ester (compound of Description 1) were dissolved in 500 ml of CH3CN; 13 g (72 mmol) of N-bromosuccinimide were added and the reaction mixture was heated to reflux. After adding 1 g (4.1 mmol) of dibenzoylperoxide; the reaction was refluxed for 24 h; then additional 4 g (22.5 mmol) of N-bromosuccinimide and 0.5 g (2.0 mmol) of dibenzoylperoxide were added and the reaction was refluxed for 4 h. The solvent was evaporated in vacuo to dryness to yield 26.1 g of crude title compound which has been used in the following reaction without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

10 g (36 mmol) of 3-methyl-2-phenylquinoline-4-carboxylic acid methyl ester (compound of Description A) were dissolved in 500 ml of CH3CN; 13 g (72 mmol) of N-bromosuccinimide were added and the reaction mixture was heated to reflux. After adding 1 g (4.1 mmol) of dibenzoylperoxide, the reaction was refluxed for 24 h; then additional 4 g (22.5 mmol) of N-bromosuccinimide and 0.5 g (2.0 mmol) of dibenzoylperoxide were added and the reaction was refluxed for 4 h. The solvent was evaporated in vacuo to dryness to yield 26.1 g of crude methyl 3-bromomethyl-2-phenylquinoline-4-carboxylate (theorical amount, 12.8 g) which was used in the following reaction without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.